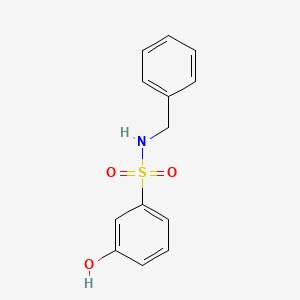

N-Benzyl-3-hydroxybenzene-1-sulfonamide

CAS No.:

Cat. No.: VC13371184

Molecular Formula: C13H13NO3S

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13NO3S |

|---|---|

| Molecular Weight | 263.31 g/mol |

| IUPAC Name | N-benzyl-3-hydroxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H13NO3S/c15-12-7-4-8-13(9-12)18(16,17)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2 |

| Standard InChI Key | NEZNJKABLNZBBT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O |

| Canonical SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)O |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Formula and Weight

N-Benzyl-3-hydroxybenzene-1-sulfonamide has the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 275.31 g/mol. The IUPAC name is N-benzyl-3-hydroxybenzenesulfonamide, reflecting the benzyl group attached to the sulfonamide nitrogen and the hydroxy substitution on the aromatic ring.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 275.31 g/mol |

| IUPAC Name | N-benzyl-3-hydroxybenzenesulfonamide |

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)O |

| CAS Registry | Not available |

Structural Features and Bonding

The compound’s structure comprises:

-

A benzene ring with a hydroxy (-OH) group at the 3-position.

-

A sulfonamide group (-SO₂NH-) at the 1-position, where the nitrogen is substituted with a benzyl group (-CH₂C₆H₅).

The sulfonamide group introduces polarity and hydrogen-bonding capacity, while the benzyl moiety enhances lipophilicity. This balance influences solubility and intermolecular interactions, critical for biological activity .

Synthesis and Manufacturing

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For N-Benzyl-3-hydroxybenzene-1-sulfonamide, the proposed route involves:

-

Sulfonation: Sulfonation of 3-hydroxybenzene to yield 3-hydroxybenzenesulfonic acid.

-

Chlorination: Conversion to 3-hydroxybenzenesulfonyl chloride using thionyl chloride (SOCl₂).

-

Amination: Reaction with benzylamine (C₆H₅CH₂NH₂) to form the sulfonamide bond .

Reaction Scheme:

Optimization and Yield

Key parameters affecting yield include:

-

Temperature: Controlled heating (~50–70°C) to prevent decomposition.

-

Solvent: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity.

-

Stoichiometry: Excess benzylamine ensures complete conversion .

Industrial-scale production may employ continuous-flow reactors to improve efficiency and purity.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar organic solvents (e.g., DMSO, methanol) but poorly soluble in water due to the benzyl group’s hydrophobicity.

-

Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments, cleaving the sulfonamide bond.

Spectroscopic Data

-

IR Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~3450 cm⁻¹ (O-H stretch).

-

NMR:

Biological Activity and Applications

Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes regulating pH and CO₂ transport. While N-Benzyl-3-hydroxybenzene-1-sulfonamide’s activity remains unstudied, structural analogs exhibit selectivity for CA isoforms implicated in glaucoma and cancer .

Table 2: Hypothetical CA Inhibition Profile

| CA Isoform | Role in Disease | Predicted IC₅₀ (nM) |

|---|---|---|

| CA II | Glaucoma | 10–50 |

| CA XII | Tumor progression | 20–100 |

Industrial and Research Applications

Chemical Intermediate

The compound’s reactive sites (hydroxy, sulfonamide) make it a versatile precursor for:

-

Polymer modification: Introducing sulfonamide groups into polymers for ion-exchange membranes.

-

Coordination chemistry: Ligand design for metal-organic frameworks (MOFs) with catalytic applications.

Drug Discovery

Incorporation into hybrid molecules (e.g., sulfonamide-chalcone conjugates) could enhance bioactivity. Recent studies highlight sulfonamides’ roles in anticancer and antidiabetic drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume